molecular formula C21H19N3O3 B2554611 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1260704-83-3

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Cat. No.: B2554611
CAS No.: 1260704-83-3
M. Wt: 361.401
InChI Key: SCTPBSUYRIVBOS-UHFFFAOYSA-N
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Description

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, an oxadiazole ring, and an ethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

The next step involves the formation of the oxadiazole ring This can be achieved by reacting the quinoline derivative with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors for the Skraup synthesis and the oxadiazole formation steps, as well as the use of more efficient catalysts and solvents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like ethyl iodide, sodium ethoxide, and other alkyl halides are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells. It may also inhibit key enzymes involved in microbial growth, making it effective against certain bacterial and fungal infections.

Comparison with Similar Compounds

Similar Compounds

    3-(4-ethoxyphenyl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and ethoxyphenyl group but lack the quinoline core.

    1-ethylquinolin-4(1H)-one derivatives: These compounds have the quinoline core but lack the oxadiazole ring and ethoxyphenyl group.

Uniqueness

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is unique due to the combination of the quinoline core, oxadiazole ring, and ethoxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-24-13-17(19(25)16-7-5-6-8-18(16)24)21-22-20(23-27-21)14-9-11-15(12-10-14)26-4-2/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTPBSUYRIVBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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